

The Metabolic Journey of 1-Propanoyl Lysergic Acid Diethylamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	1-Propanoyl Lysergic acid methylisopropylamide
Cat. No.:	B15601929

[Get Quote](#)

This guide provides an in-depth exploration of the metabolic fate of 1-Propanoyl Lysergic acid diethylamide (1P-LSD), a prominent lysergamide and a structural analog of lysergic acid diethylamide (LSD). Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding of 1P-LSD's biotransformation, offering insights into its prodrug nature, the enzymatic processes involved, and the resulting metabolites.

Introduction: The Rise of a Prodrug

1-Propanoyl-LSD emerged in the mid-2010s as a research chemical and a legal alternative to LSD in certain jurisdictions.^[1] Structurally, it is characterized by a propionyl group attached to the indole nitrogen of the LSD molecule.^[1] This seemingly minor modification has profound implications for its pharmacology, as extensive research has now firmly established 1P-LSD's role as a prodrug for LSD.^{[2][3][4][5][6][7]} This means that upon administration, 1P-LSD is metabolically converted into LSD, which is then responsible for the characteristic psychedelic effects.^{[2][8][9]} This guide will dissect the metabolic pathways that govern this transformation and the subsequent breakdown of the active metabolite.

Part 1: The Primary Metabolic Event - Hydrolysis to LSD

The central and most critical step in the metabolism of 1P-LSD is the hydrolysis of the N-1 propionyl group. This deacylation reaction rapidly and efficiently yields LSD as the primary active metabolite.[3][5][6]

Evidence for Prodrug Status

Multiple lines of evidence from in vitro and in vivo studies corroborate the prodrug hypothesis:

- In Vitro Studies: Incubation of 1P-LSD with human serum and liver preparations has demonstrated its conversion to LSD.[3] This suggests that enzymes present in these biological matrices are capable of cleaving the propionyl group.
- Animal Studies: Following subcutaneous administration of 1P-LSD to rats, high plasma concentrations of LSD were detected, confirming in vivo deacylation.[3][6]
- Human Studies: Controlled oral and intravenous administration of 1P-LSD in human volunteers revealed that 1P-LSD is only detectable in serum for a short duration (up to approximately 4 hours), while LSD becomes the predominant analyte.[1][8][9] The bioavailability of LSD following oral ingestion of 1P-LSD has been reported to be nearly 100%. [8][9][10]

Enzymatic Machinery

While the specific enzymes responsible for the hydrolysis of the propionyl group from 1P-LSD have not been definitively identified in all literature, the reaction is characteristic of esterases and amidases. These enzymes are abundant in the liver and blood. The rapid conversion observed in human serum suggests a significant role for serum esterases.[11]

Part 2: The Fate of LSD - Secondary Metabolism

Once 1P-LSD is converted to LSD, the resulting LSD molecule undergoes the same metabolic pathways as if LSD itself had been administered. The metabolism of LSD is a more complex process involving several cytochrome P450 (CYP) enzymes.[12][13][14][15][16]

Key Metabolic Reactions of LSD

The primary metabolic routes for LSD include:

- N-demethylation: The removal of the methyl group from the nitrogen at position 6, leading to the formation of nor-LSD (6-nor-lysergic acid diethylamide).
- Hydroxylation: The addition of a hydroxyl group to the lysergic acid ring system. The major human metabolite is 2-oxo-3-hydroxy-LSD (O-H-LSD).[16]
- N-deethylation: The removal of one of the ethyl groups from the diethylamide moiety.

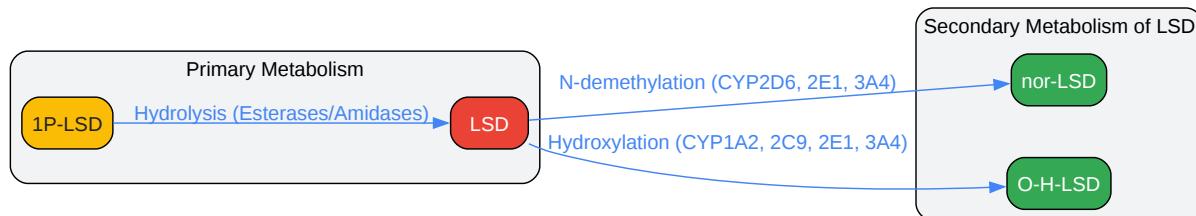
Involvement of Cytochrome P450 Isoforms

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified several isoforms involved in the metabolism of LSD:[12][13]

- Formation of nor-LSD: Primarily mediated by CYP2D6, CYP2E1, and CYP3A4.
- Formation of 2-oxo-3-hydroxy-LSD: Involves CYP1A2, CYP2C9, CYP2E1, and CYP3A4.

The involvement of multiple CYP enzymes suggests that genetic polymorphisms and drug-drug interactions could potentially influence the pharmacokinetics and pharmacodynamics of LSD derived from 1P-LSD.[13]

Pharmacological Activity of Metabolites


- LSD: The primary psychoactive metabolite.
- nor-LSD: Also pharmacologically active at serotonin receptors.[13]
- 2-oxo-3-hydroxy-LSD: Considered to be inactive.[13][16]

Part 3: Unique Metabolites of 1P-LSD

While the vast majority of 1P-LSD is converted to LSD, in vitro studies have explored the possibility of other metabolic pathways occurring directly on the 1P-LSD molecule. One such study identified N-deethyl 1P-LSD as a potentially unique metabolite of 1P-LSD, meaning it is not formed from the metabolism of LSD itself.[17] However, the in vivo relevance and concentration of this metabolite appear to be minor compared to the overwhelming conversion to LSD.

Part 4: Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of 1P-LSD.

[Click to download full resolution via product page](#)

Caption: Primary and secondary metabolic pathways of 1P-LSD.

Part 5: Experimental Protocols for Studying 1P-LSD Metabolism

The elucidation of 1P-LSD's metabolic fate relies on robust in vitro and in vivo experimental models. The causality behind these experimental choices lies in the need to simulate physiological conditions and to identify and quantify the parent compound and its metabolites in complex biological matrices.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify phase I metabolites of 1P-LSD and the CYP enzymes involved.

Objective: To determine the in vitro metabolic profile of 1P-LSD in human liver microsomes and to identify the responsible CYP450 isoforms.

Materials:

- 1P-LSD
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Specific CYP450 chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
- Acetonitrile (for quenching the reaction)
- Internal standard (e.g., LSD-d3)
- LC-MS/MS system

Methodology:

- Incubation Setup:
 - Prepare a master mix containing phosphate buffer, HLMs, and the NADPH regenerating system.
 - Pre-incubate the master mix at 37°C for 5 minutes.
 - Initiate the reaction by adding 1P-LSD to the final desired concentration.
 - For inhibitor studies, pre-incubate the master mix with the specific CYP inhibitor for 10 minutes before adding 1P-LSD.
- Incubation:
 - Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Termination:

- Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
- Sample Preparation:
 - Vortex the samples and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Use a suitable C18 column for chromatographic separation.
 - Employ a gradient elution with mobile phases such as formic acid in water and formic acid in acetonitrile.
 - Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect and quantify 1P-LSD and its expected metabolites (LSD, nor-LSD, O-H-LSD).

Self-Validation:

- Include control incubations without NADPH to assess non-enzymatic degradation.
- Run control incubations without 1P-LSD to check for interfering peaks.
- The use of specific chemical inhibitors and subsequent reduction in metabolite formation provides strong evidence for the involvement of the targeted CYP isoform.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a basic in vivo study to determine the pharmacokinetic profile of 1P-LSD and its primary metabolite, LSD.

Objective: To characterize the plasma concentration-time profiles of 1P-LSD and LSD following administration of 1P-LSD to rats.

Materials:

- 1P-LSD (in a suitable vehicle for administration)
- Sprague-Dawley rats
- Administration equipment (e.g., oral gavage needles, syringes for subcutaneous injection)
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- LC-MS/MS system

Methodology:

- Animal Dosing:
 - Administer a known dose of 1P-LSD to a cohort of rats via the desired route (e.g., oral gavage, subcutaneous injection).
- Blood Sampling:
 - Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) post-dosing.
 - Collect blood into EDTA-coated tubes to prevent coagulation.
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
 - Transfer the plasma to clean tubes and store at -80°C until analysis.
- Sample Analysis:

- Thaw the plasma samples and perform a protein precipitation or liquid-liquid extraction to isolate the analytes.
- Analyze the extracted samples using a validated LC-MS/MS method as described in Protocol 1.
- Pharmacokinetic Analysis:
 - Plot the plasma concentrations of 1P-LSD and LSD versus time.
 - Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t_{1/2}).

Self-Validation:

- Include a vehicle control group to account for any effects of the dosing vehicle.
- The analytical method for quantification must be fully validated for linearity, accuracy, precision, and sensitivity in the biological matrix.

Part 6: Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for 1P-LSD and its metabolite LSD from a human study involving a 100 µg oral administration of 1P-LSD hemitartrate.

Analyte	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	AUC (ng·h/mL)
1P-LSD	Not quantifiable	-	-	-
LSD	~1.5	~1.5	~6.4	~12

Data are approximate values derived from published studies for illustrative purposes.^{[8][9]}
[\[18\]](#)

Conclusion

The metabolism of 1-Propanoyl Lysergic acid diethylamide is characterized by its efficient and rapid conversion to LSD, firmly establishing its classification as a prodrug. The primary metabolic step is a hydrolysis reaction, likely mediated by esterases, which releases the psychoactive LSD molecule. Subsequently, LSD undergoes further metabolism by a suite of cytochrome P450 enzymes to form metabolites such as nor-LSD and 2-oxo-3-hydroxy-LSD. Understanding these metabolic pathways is crucial for interpreting pharmacokinetic and pharmacodynamic data, as well as for the development of analytical methods for its detection in biological samples. The experimental protocols outlined in this guide provide a framework for the continued investigation of 1P-LSD and other novel psychoactive substances.

References

- 1P-LSD - Wikipedia. [\[Link\]](#)
- Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed Central. [\[Link\]](#)
- Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use - PubMed. [\[Link\]](#)
- Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use - ResearchG
- Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administr

- Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administration - ResearchG
- Exploring 1P-LSD & Other Analogs: Effects & Differences
- Return of the lysergamides. Part VII: Analytical and behavioural characterization of 1-valeroyl-d-lysergic acid diethylamide (1V-LSD) - NIH. [\[Link\]](#)
- Stability studies of ALD-52 and its homologue 1P-LSD - PubMed. [\[Link\]](#)
- In vitro metabolic fate of nine LSD-based new psychoactive substances and their analytical detectability in different urinary - LJMU Research Online. [\[Link\]](#)
- Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use - OUCI. [\[Link\]](#)
- Validation of an LC-MS/MS method for the quantitative analysis of 1P-LSD and its tentative metabolite LSD in fortified urine and serum samples including stability tests for 1P-LSD under different storage conditions - ResearchG
- In vitro metabolic fate of nine LSD-based new psychoactive substances and their analytical detectability in different urinary. [\[Link\]](#)
- Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of D-lysergic acid diethylamide (LSD)
- Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P-AL-LAD - NIH. [\[Link\]](#)
- Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P-AL-LAD - ResearchG
- Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD) - PMC - NIH. [\[Link\]](#)
- Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed. [\[Link\]](#)
- Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administration
- 1P-LSD - PsychonautWiki. [\[Link\]](#)
- Study reveals actual dose equivalent of 1p-LSD to LSD may be lower than predicted. [\[Link\]](#)
- Discussion: Could 1P-LSD Deliver More LSD Than LSD-25? A Bioavailability Hypothesis : r/1P_LSD - Reddit. [\[Link\]](#)
- Pharmacokinetic parameters for LSD after p.o. and i.v. administration...
- LSD - Wikipedia. [\[Link\]](#)
- Return of the lysergamides. Part VI: Analytical and behavioural characterization of 1-cyclopropanoyl-d-lysergic acid diethylamide (1CP-LSD) - NIH. [\[Link\]](#)
- What happens to the propionyl group? : r/1P_LSD - Reddit. [\[Link\]](#)
- (PDF)
- Metabolism of lysergic acid diethylamide (LSD)

- Acid test: can the detection of LSD metabolites prolong LSD's detectability? - 2016. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1P-LSD - Wikipedia [en.wikipedia.org]
- 2. chemicalroute.com [chemicalroute.com]
- 3. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bunkpolice.com [bunkpolice.com]
- 5. Return of the lysergamides. Part VII: Analytical and behavioural characterization of 1-valeroyl-d-lysergic acid diethylamide (1V-LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychonautwiki.org [psychonautwiki.org]
- 8. Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LSD - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism of lysergic acid diethylamide (LSD): an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Metabolic Journey of 1-Propanoyl Lysergic Acid Diethylamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601929#metabolism-of-1-propanoyl-lysergic-acid-methylisopropylamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com